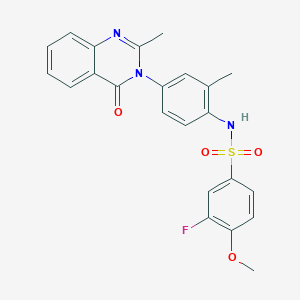
3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H20FN3O4S and its molecular weight is 453.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancing Properties
Research on related sulfonamide compounds, like SB-399885, has demonstrated potent, selective antagonistic properties on the 5-HT6 receptor, which are associated with cognitive enhancements. SB-399885 showed significant improvements in spatial learning and memory recall in aged rats, suggesting the therapeutic utility of similar compounds in cognitive deficits related to Alzheimer's disease and schizophrenia (Hirst et al., 2006).
COX-2 Inhibition for Anti-inflammatory Applications
Compounds such as JTE-522, which share structural similarities with the query compound, have shown potent COX-2 inhibitory activity, indicating their potential for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom has been found to notably increase COX-1/COX-2 selectivity, enhancing the therapeutic profile of these compounds (Hashimoto et al., 2002).
Antihypertensive and Diuretic Effects
Quinazoline derivatives have been synthesized to explore their pharmacological profiles, including diuretic and antihypertensive activities. These studies aim at developing hybrid molecules that could serve as efficient therapeutic agents for hypertension and related cardiovascular diseases. Notably, specific N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives have shown significant activities in this regard (Rahman et al., 2014).
Antiviral Activity Against Dengue Virus
Diarylpyrazolylquinoline derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their antiviral activities against the dengue virus (DENV). Certain derivatives exhibited significant anti-DENV-2 activity, suggesting the potential of similar compounds for developing antiviral agents (Lee et al., 2017).
Anticancer Properties
The exploration of 2-phenylquinolin-4-ones for anticancer activity has led to the development of compounds with significant cytotoxic activities against various tumor cell lines. This research is pivotal in identifying new drug candidates for cancer therapy, with some derivatives showing promising preclinical evaluations (Chou et al., 2010).
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-14-12-16(27-15(2)25-21-7-5-4-6-18(21)23(27)28)8-10-20(14)26-32(29,30)17-9-11-22(31-3)19(24)13-17/h4-13,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJDWLLDWAERBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

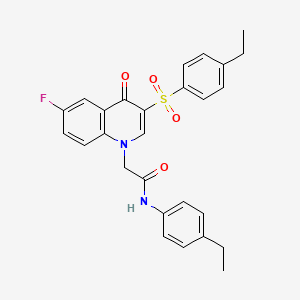

![(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2703004.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2703006.png)
![Diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2703007.png)
![N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2703009.png)
![N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2703012.png)
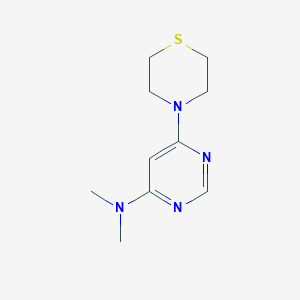
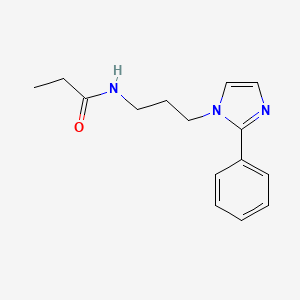
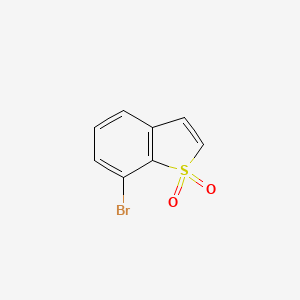
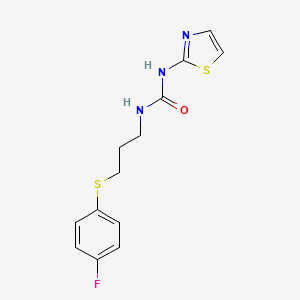
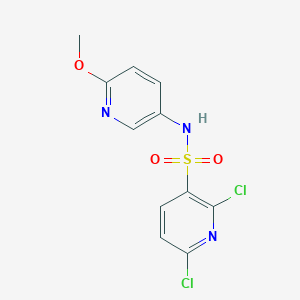
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2703021.png)
![ethyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2703023.png)